molecular formula C20H16ClFN2O2 B2465907 1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946247-55-8

1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2465907
CAS No.: 946247-55-8
M. Wt: 370.81
InChI Key: NCRJKNNSNZWOKL-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyridine carboxamide class, characterized by a 1,2-dihydropyridine core substituted with a 2-oxo group and a carboxamide moiety. The benzyl group at position 1 contains a 2-chloro-6-fluorophenyl substituent, while the carboxamide is linked to a 4-methylphenyl ring.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-methylphenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O2/c1-13-7-9-14(10-8-13)23-19(25)15-4-3-11-24(20(15)26)12-16-17(21)5-2-6-18(16)22/h2-11H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRJKNNSNZWOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound shares structural homology with several derivatives, differing primarily in substituent groups on the phenyl rings or dihydropyridine core. Below is a detailed comparison based on the provided evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Benzyl Group Carboxamide-Linked Phenyl Group Molecular Formula (Calculated Mass) Key Structural Differences
1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 2-chloro-6-fluoro 4-methylphenyl C₂₁H₁₆ClFN₂O₂ (382.8 g/mol) Reference compound
N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 2-chloro-6-fluoro 4-acetylphenyl C₂₂H₁₇ClFN₂O₃ (426.8 g/mol) Acetyl group enhances polarity
1-[(2-chloro-6-fluorophenyl)methyl]-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide 2-chloro-6-fluoro 3-methylphenyl C₂₁H₁₆ClFN₂O₂ (382.8 g/mol) Methyl group positional isomer (3- vs. 4-)
6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide 4-bromo (thio-linked) 2-methoxyphenyl C₂₇H₂₂BrN₃O₃S (572.9 g/mol) Thioether bridge; furyl and cyano groups

Functional Group Impact on Properties

  • Acetyl vs. Methyl Substitution : The acetyl group in the N-(4-acetylphenyl) analog increases molecular polarity and may influence solubility or binding affinity compared to the methyl group in the target compound .
  • Thioether and Heterocyclic Modifications : Compounds like AZ257 () introduce sulfur bridges and heterocycles (e.g., furyl), which could enhance metabolic stability or alter target selectivity .

Research Findings and Hypotheses

  • Structural Conservation : The 2-chloro-6-fluorophenyl and dihydropyridine-2-oxo motifs are conserved in multiple analogs, implying their importance in scaffold stability or target engagement.
  • Unresolved Questions: Limited data on biological activity preclude definitive conclusions about structure-activity relationships (SAR). Further studies are needed to correlate substituent effects with efficacy or toxicity.

Biological Activity

The compound 1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide belongs to the class of dihydropyridine derivatives, which have been extensively studied for their biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H24ClFN2O3C_{22}H_{24}ClFN_2O_3, and it has a molecular weight of approximately 428.89 g/mol. The structure features a dihydropyridine ring substituted with a chloro-fluorophenyl group and a methylphenyl group, which contributes to its diverse biological activities.

Antitumor Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant antitumor properties. For instance, compounds similar to the one in focus have demonstrated efficacy in inhibiting tumor growth in various cancer models. Notably, an analogue demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration, highlighting its potential as a therapeutic agent in oncology .

The biological activity of this compound is largely attributed to its ability to inhibit specific kinases involved in cancer progression. The structural modifications within the dihydropyridine framework enhance selectivity and potency against target enzymes. This selectivity is crucial for minimizing off-target effects and improving therapeutic outcomes.

Pharmacological Profile

Activity Description
Antitumor Inhibits tumor growth in gastric carcinoma models .
Kinase Inhibition Selectively inhibits Met kinase, influencing cancer cell proliferation .
Antimicrobial Exhibits activity against various pathogens; further studies are required .

Case Studies

  • Gastric Carcinoma Model : An analogue of the compound showed promising results in inhibiting tumor growth in a xenograft model. The study indicated that oral administration led to significant antitumor effects, warranting further clinical investigation into similar compounds .
  • Kinase Selectivity : A study on related dihydropyridine derivatives found that specific substitutions enhance enzyme potency and aqueous solubility, leading to improved pharmacokinetic profiles and safety .

Q & A

Q. What are the key synthetic pathways for synthesizing 1-[(2-chloro-6-fluorophenyl)methyl]-N-(4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions:

Core dihydropyridone formation : Condensation of substituted pyridine derivatives with ketones or aldehydes under acidic conditions (e.g., HCl or H₂SO₄ catalysis) .

Substituent introduction : A chloro-fluorobenzyl group is introduced via nucleophilic substitution or coupling reactions (e.g., using Pd catalysts for cross-coupling) .

Carboxamide linkage : The 4-methylphenyl group is attached via carboxamide coupling agents like EDCI/HOBt .
Critical Parameters : Solvent choice (ethanol, DMF) and temperature control (60–80°C) are crucial for yield optimization.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry.
  • Mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
  • X-ray crystallography (if crystalline) for absolute configuration validation, as demonstrated in analogous dihydropyridine derivatives .
    Note : Discrepancies in NMR signals (e.g., unexpected splitting) may indicate impurities or tautomeric forms, necessitating further purification .

Advanced Research Questions

Q. What strategies are effective for optimizing reaction yields in the synthesis of this compound?

  • Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters:
VariableRange TestedOptimal ConditionImpact on Yield
Temperature50–100°C80°C+25% yield
Catalyst Loading0.5–5 mol%2 mol% Pd(OAc)₂Reduced side products
SolventDMF, THF, EtOHDMFImproved solubility
Statistical modeling (e.g., ANOVA) identifies significant factors, as shown in flow-chemistry optimizations for related heterocycles .

Q. How can researchers resolve contradictions in bioactivity data across different assays?

  • Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., pH, solvent polarity). Mitigation steps:

Standardize assay protocols : Use consistent buffer systems (e.g., PBS at pH 7.4) and solvent controls (DMSO ≤1% v/v).

Validate target engagement : Employ SPR (Surface Plasmon Resonance) to measure direct binding affinity, bypassing cell-based variables .

Computational docking : Compare binding poses in target protein structures (e.g., kinase domains) to identify assay-dependent steric clashes .

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to oxidative (H₂O₂), acidic (0.1M HCl), and thermal stress (40–60°C), followed by HPLC-MS to track degradation products .
  • Metabolic stability assays : Use liver microsomes (human/rat) to quantify CYP450-mediated metabolism; correlate with in silico predictions (e.g., MetaSite) .
    Key Finding : Fluorine substituents enhance metabolic stability by reducing CYP affinity, as seen in structurally related carboxamides .

Data Contradiction Analysis

Q. Why might computational predictions of solubility conflict with experimental measurements?

  • Methodological Answer : Discrepancies arise from:
  • Implicit vs. explicit solvent models : Molecular dynamics (MD) simulations with explicit water molecules improve accuracy over COSMO-RS .
  • Polymorphism : Crystalline vs. amorphous forms (identified via PXRD) exhibit different solubility profiles .
    Recommendation : Validate predictions with experimental techniques like shake-flask solubility assays across pH gradients.

Experimental Design Considerations

Q. How to design a robust SAR (Structure-Activity Relationship) study for this compound?

  • Methodological Answer :

Scaffold diversification : Synthesize analogs with variations in:

  • Chloro-fluorophenyl substituents (meta vs. para positions).
  • Methyl group replacements (e.g., ethyl, trifluoromethyl) on the phenyl ring.

High-throughput screening : Use 96-well plates to test inhibition of target enzymes (e.g., kinases) at multiple concentrations (IC₅₀ determination).

Data clustering : Apply PCA (Principal Component Analysis) to correlate structural features with activity trends .

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